[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate
Description
The compound [2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate features a pyridine core substituted at position 2 with a 2-chlorophenylsulfanyl group and at position 3 with a methyl carbamate moiety. The carbamate is further functionalized with a 3,5-dichlorophenyl group. This structure combines aromatic chlorination, sulfanyl linkage, and carbamate functionality, which are common in agrochemicals and pharmaceuticals for enhancing lipophilicity and target binding .
Properties
IUPAC Name |
[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2S/c20-13-8-14(21)10-15(9-13)24-19(25)26-11-12-4-3-7-23-18(12)27-17-6-2-1-5-16(17)22/h1-10H,11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAJISRDOHKHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(C=CC=N2)COC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyridine ring.
Formation of the carbamate group: This is typically done by reacting an amine with a chloroformate to form the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Use of catalysts: To increase the reaction rate and selectivity.
Control of temperature and pressure: To ensure optimal reaction conditions.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Carbamate Hydrolysis
The carbamate group undergoes base-catalyzed hydrolysis to yield 3,5-dichloroaniline and a pyridinylmethanol derivative. Acidic conditions (e.g., HCl) promote slower decomposition .
Table 2: Hydrolysis Kinetics
| Medium | Conditions | Half-Life | Products |
|---|---|---|---|
| NaOH (1M) | 25°C, 12 h | ~4 h | 3,5-Dichloroaniline + CO₂ + methanol derivative |
| HCl (1M) | 60°C, 24 h | >24 h | Partial decomposition |
Sulfanyl Group Reactivity
The 2-chlorophenylsulfanyl moiety participates in:
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Oxidation : Forms sulfoxide/sulfone derivatives using H₂O₂ or mCPBA .
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Nucleophilic substitution : Displacement with amines or thiols under SNAr conditions .
Table 3: Sulfanyl Group Transformations
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Oxidation to sulfoxide | H₂O₂ (30%) | Pyridinylmethyl sulfoxide derivative | 65% |
| Displacement with morpholine | Morpholine, DIPEA | Pyridinylmethyl-morpholine derivative | 72% |
Stability Under Thermal and Photolytic Conditions
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Thermal stability : Decomposes above 200°C via carbamate cleavage (TGA data) .
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Photolysis : UV irradiation (254 nm) induces sulfanyl-pyridine bond scission, forming chlorobenzene and pyridine byproducts .
Key Research Findings
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Chiral separation : Cellulose-derived carbamates (e.g., 3,5-dimethylphenyl carbamate) demonstrate enantioselectivity in HPLC, suggesting potential for analytical applications .
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Click chemistry compatibility : Propargyl-modified carbamates enable immobilization onto azide-functionalized silica for chromatography .
Scientific Research Applications
Chemistry
In chemistry, [2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. It may also serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The chlorinated aromatic rings and carbamate group allow it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
a) N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 26)
- Structure : Pyridinesulfonamide core with 3,4-dichlorophenylcarbamoyl and trimethylpyrazole groups.
- Key Differences :
- Functional Group : Sulfonamide (SO₂NH) vs. carbamate (OCO-NR₂) in the target compound.
- Chlorine Substitution : 3,4-Dichlorophenyl vs. 3,5-dichlorophenyl in the target.
- Physicochemical Data :
- Melting Point: 163–166 °C.
- Synthesis Yield: 55%.
- IR Peaks: 1727 cm⁻¹ (C=O), 1381 cm⁻¹ (SO₂).
- Implications : Sulfonamide groups enhance stability against hydrolysis compared to carbamates, which may influence metabolic pathways.
b) 5-[(3,5-Dichlorophenyl)thio]-4-isopropyl-1H-imidazole-2-methanol carbamate
- Structure: Imidazole core with a 3,5-dichlorophenylthio group and carbamate-linked methanol.
- Key Differences :
- Aromatic System : Imidazole vs. pyridine in the target.
- Substituent Position : Thioether at position 5 vs. position 2 in the target.
c) 4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide Derivatives
- Structure : Pyridine linked to trimethylpyrazole and sulfonamide.
- Key Differences :
- Substituents : Bulky trimethylpyrazole vs. 2-chlorophenylsulfanyl in the target.
- Biological Relevance : Trimethylpyrazole may enhance steric hindrance, affecting binding pocket accessibility.
Substituent Effects on Activity and Stability
a) Chlorine Position and Electronic Effects
- 3,5-Dichlorophenyl vs.
- 2-Chlorophenylsulfanyl vs. 4-Chlorophenylmethoxycarbonyl (4CZ) :
b) Carbamate vs. Sulfonamide Stability
Tabulated Comparison of Key Compounds
Biological Activity
The compound [2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate , also known as U-51754, is a member of the carbamate class of compounds. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of anti-cancer and anti-inflammatory properties. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of U-51754 is . The structure features a pyridine ring substituted with a chlorophenyl group and a carbamate moiety, which contributes to its biological activity.
Structural Formula
U-51754 Structure (Placeholder for structural image)
Anti-Cancer Properties
U-51754 has been investigated for its anti-cancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that U-51754 induced apoptosis in breast cancer cells by activating the caspase pathway, leading to cell death through mitochondrial dysfunction .
Enzyme Inhibition
The compound has shown significant inhibition of certain enzymes that are crucial for cancer cell proliferation. Specifically, it inhibits the activity of topoisomerases, which are essential for DNA replication and repair. This inhibition disrupts cancer cell division and promotes apoptosis .
Anti-Inflammatory Effects
Research has indicated that U-51754 possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This effect suggests its potential use in treating inflammatory diseases .
Study 1: Cytotoxicity in Cancer Cell Lines
In a controlled study on various cancer cell lines (e.g., MCF-7 for breast cancer), U-51754 was administered at varying concentrations. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
A detailed mechanistic study highlighted that U-51754's anti-cancer activity is mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. This oxidative stress triggers apoptotic pathways, further confirming its potential as an anti-cancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-Cancer | Induces apoptosis | |
| Enzyme Inhibition | Inhibits topoisomerases | |
| Anti-Inflammatory | Reduces cytokine production |
Table 2: Cytotoxicity Results
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
